N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c25-17(18-21-13-4-1-2-5-14(13)28-18)20-9-10-23-19(26)24(12-7-8-12)16(22-23)15-6-3-11-27-15/h1-6,11-12H,7-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIWVYJGRRTBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide, is a complex molecule that likely interacts with multiple targetsIt’s known that thiazole derivatives often interact with a number of lipophilic amino acids.
Mode of Action
Thiazole derivatives are known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The compound’s interaction with its targets likely results in changes to cellular processes, leading to these effects.
Biochemical Pathways
These could include pathways related to inflammation, pain sensation, microbial growth, viral replication, neuron protection, and tumor growth.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities associated with thiazole derivatives. These effects could include reduced inflammation, alleviation of pain, inhibition of microbial or viral growth, protection of neurons, and inhibition of tumor growth.
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 386.4 g/mol. It features a triazole ring and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₄O₂S |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 1448073-52-6 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The triazole ring is particularly noted for its antifungal properties, while the thiophene component may enhance the overall bioactivity of the compound.
Anticancer Activity
A study conducted on a drug library screening identified compounds related to this structure as potential anticancer agents. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The combination of the triazole and benzo[d]thiazole rings appears to synergistically enhance anticancer efficacy.
The biological activity is primarily attributed to the ability of the compound to interact with specific biological targets:
- Enzyme Inhibition : Inhibits enzymes involved in cell division and survival pathways.
- DNA Interaction : Potential to intercalate with DNA, disrupting replication processes.
- Immune Modulation : May influence immune responses by modulating cytokine production.
Study 1: Anticancer Screening
In a multicellular spheroid model, compounds similar to this compound were screened for anticancer effects. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
A comparative study highlighted that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
